An In-Depth Technical Guide to 1-(5-Fluoropyridin-3-yl)piperazine: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(5-Fluoropyridin-3-yl)piperazine: Structure, Properties, Synthesis, and Applications
Abstract: 1-(5-Fluoropyridin-3-yl)piperazine is a heterocyclic organic compound that serves as a crucial structural motif and building block in modern medicinal chemistry. Integrating the biologically significant fluoropyridine core with the versatile piperazine scaffold, this molecule is of high interest to researchers in drug discovery. The piperazine moiety is known to enhance pharmacokinetic properties such as aqueous solubility and oral bioavailability, while the fluoropyridine group can improve metabolic stability and target-binding affinity.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol based on established chemical principles, its applications in drug development, and essential safety and handling information for laboratory professionals.
Chemical Identity and Physicochemical Properties
1-(5-Fluoropyridin-3-yl)piperazine is characterized by a piperazine ring attached at the C-3 position of a 5-fluoropyridine ring. The presence of two basic nitrogen atoms in the piperazine ring, along with the polar fluorine atom, dictates its chemical behavior and physical properties.[2]
Chemical Structure:
(Image generated for illustrative purposes)
Physicochemical Data Summary:
| Property | Value | Source/Comment |
| IUPAC Name | 1-(5-Fluoropyridin-3-yl)piperazine | |
| CAS Number | 1256633-56-7 | (As per supplier databases) |
| Molecular Formula | C₉H₁₂FN₃ | Derived from structure |
| Molecular Weight | 181.21 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid | Based on analogous compounds |
| Solubility | Freely soluble in water, soluble in polar organic solvents like DMSO and Methanol.[2][3] | Piperazine imparts high aqueous solubility.[2] |
| pKa | pKa1 ≈ 5.4, pKa2 ≈ 9.7 | Estimated from piperazine's known values.[2] |
Synthesis and Manufacturing
The most efficient and common method for synthesizing N-arylpiperazines, including 1-(5-Fluoropyridin-3-yl)piperazine, is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.[4][5] This mechanism is particularly effective on electron-deficient aromatic rings, such as pyridine, where the ring nitrogen and other electron-withdrawing groups (like fluorine) activate the ring for attack by a nucleophile.[4][6]
Synthetic Workflow
The synthesis proceeds via a two-step sequence involving the SₙAr reaction of a protected piperazine with a suitable fluoropyridine precursor, followed by the removal of the protecting group.
Caption: Synthetic workflow for 1-(5-Fluoropyridin-3-yl)piperazine.
Detailed Experimental Protocol
Causality and Rationale: This protocol employs a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens. This is a critical strategic choice to prevent di-arylation, where the pyridine ring could potentially react with both nitrogens of piperazine, leading to undesired byproducts.[7] The SₙAr reaction is favored because the electron-withdrawing pyridine nitrogen and the fluorine atom at C-5 make the C-3 position electrophilic and susceptible to attack by the nucleophilic nitrogen of Boc-piperazine.[5]
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
-
To a solution of 3,5-difluoropyridine (1.0 equivalent) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO), add 1-Boc-piperazine (1.1 equivalents) and a mild base like potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Boc Group Deprotection
-
Dissolve the crude intermediate from Step 1 in a suitable organic solvent such as dichloromethane (DCM).
-
Add a strong acid, typically Trifluoroacetic acid (TFA, 5-10 equivalents), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in a minimal amount of DCM and neutralize by careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude final product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-(5-Fluoropyridin-3-yl)piperazine as a solid.
Applications in Medicinal Chemistry and Drug Development
The combination of the piperazine and fluoropyridine scaffolds makes this compound a "privileged structure" in drug design.[8] Its derivatives are actively investigated for a range of therapeutic applications.
-
Central Nervous System (CNS) Agents: The fluoropyridinyl-piperazine motif is a key component in molecules designed to modulate CNS receptors. Research on analogous structures shows potent activity as partial agonists for dopamine D2/D3 receptors and as agonists for serotonin 5-HT1A receptors.[9] This profile is highly desirable for developing novel treatments for neurodegenerative and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[9]
-
Kinase Inhibitors: Substituted arylpiperazines are integral to the design of various kinase inhibitors used in oncology. The piperazine ring often serves as a linker that orients other functional groups into the ATP-binding pocket of the target kinase.
-
Antimicrobial and Antifungal Agents: The piperazine core is found in numerous compounds with demonstrated antibacterial and antifungal properties.[10][11] 1-(5-Fluoropyridin-3-yl)piperazine can serve as a starting point for the synthesis of new libraries of compounds to be screened for antimicrobial activity.
Safety, Handling, and Storage
As with many amine-containing heterocyclic compounds, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: Based on data for similar piperazine derivatives, this compound should be considered harmful if swallowed and a skin and eye irritant.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
1-(5-Fluoropyridin-3-yl)piperazine is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis is readily achievable through established methods like Nucleophilic Aromatic Substitution, and its structure embodies key pharmacophoric features that are attractive for developing new therapeutics, particularly for CNS disorders. Adherence to standard safety protocols is necessary for its handling and storage in a research environment.
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